Ethyl 3-({[2-(4-phenylpiperazin-1-YL)ethyl]carbamoyl}amino)benzoate
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Overview
Description
Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate is a complex organic compound that features a piperazine ring, a phenyl group, and a benzoate ester. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenylpiperazine with ethyl 3-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and phenyl group, studied for its acetylcholinesterase inhibitory activity.
4-phenylpiperazine derivatives: A class of compounds with similar structural features and biological activities.
Uniqueness
Ethyl 3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and amide functionalities, along with the piperazine ring, make it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-[2-(4-phenylpiperazin-1-yl)ethylcarbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-21(27)18-7-6-8-19(17-18)24-22(28)23-11-12-25-13-15-26(16-14-25)20-9-4-3-5-10-20/h3-10,17H,2,11-16H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOJYLACDCRQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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